Technical Guide: DBCO-PEG8-DBCO Chemical Structure and Molecular Weight
Technical Guide: DBCO-PEG8-DBCO Chemical Structure and Molecular Weight
[1]
Executive Summary
DBCO-PEG8-DBCO is a homobifunctional, polyethylene glycol (PEG)-based crosslinker utilized in advanced bioconjugation and materials science. It features two dibenzocyclooctyne (DBCO) moieties separated by a hydrophilic PEG8 spacer.[1][2][3] This reagent is the cornerstone of copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC), enabling the efficient crosslinking of azide-functionalized biomolecules, polymers, or surfaces without the cytotoxicity associated with copper catalysts.[3][4]
This guide provides a definitive analysis of its physicochemical properties, structural mechanics, and validated experimental protocols for drug development and proteomic applications.
Chemical Identity & Physicochemical Properties[1][2][5]
The following data represents the standard chemical profile for high-purity (>95%) DBCO-PEG8-DBCO used in research and GMP-grade environments.
| Property | Specification |
| Chemical Name | DBCO-PEG8-DBCO (Bis-DBCO-PEG8) |
| Molecular Formula | C₅₆H₆₆N₄O₁₂ |
| Molecular Weight | 987.2 g/mol |
| Appearance | Light yellow to yellow oily solid or viscous liquid |
| Solubility | Soluble in DMSO, DMF, DCM, and alcohols; moderately soluble in water (improved by PEG spacer) |
| Reactive Group | Dibenzocyclooctyne (DBCO) x 2 |
| Target Functional Group | Azide (-N₃) |
| Spacer Length | ~35–40 Å (estimated based on PEG8 + linker arms) |
| Storage Conditions | -20°C, desiccated, protected from light |
| Stability | Hydrolytically stable; DBCO group sensitive to prolonged light exposure |
Note on CAS Number: As a specialized heterobifunctional PEG reagent, a specific CAS number for the "PEG8" homolog is often not widely listed in public registries or varies by specific isomer/synthesis route. It is identified primarily by its chemical structure and catalog definitions (e.g., BroadPharm BP-25736).[1]
Structural Analysis & Mechanism of Action
The DBCO Moiety (The "Engine")
The reactivity of DBCO-PEG8-DBCO is driven by the Dibenzocyclooctyne ring.[2][3][5] This eight-membered ring imposes significant bond angle deformation (ring strain) on the alkyne triple bond.
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Strain Energy: The ring strain (~18 kcal/mol) lowers the activation energy required for cycloaddition.
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Kinetics: Reacts specifically with azides via SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition).[3][6][7][8]
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Bioorthogonality: The reaction is inert to amines, thiols, carboxyls, and hydroxyls found in native biological systems, ensuring zero off-target crosslinking.[4]
The PEG8 Spacer (The "Bridge")
The spacer consists of 8 ethylene glycol units (-CH₂CH₂O-)₈.
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Solubility: The oxygen-rich backbone imparts hydrophilicity, preventing the aggregation of hydrophobic payloads (a common issue with alkyl chain linkers).
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Flexibility: Provides rotational freedom, allowing the two linked biomolecules to adopt native conformations without steric hindrance.
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Pharmacokinetics: In drug delivery applications, the PEG chain shields the conjugate from rapid proteolytic degradation and reduces immunogenicity.
Reaction Mechanism: SPAAC
The mechanism proceeds through a [3+2] cycloaddition, forming a stable triazole linkage.
Figure 1: Schematic of the SPAAC reaction mechanism where DBCO-PEG8-DBCO acts as a homobifunctional crosslinker.
Applications in Drug Development[2][3][10]
Antibody-Drug Conjugates (ADCs) & Dimerization
While ADCs typically use heterobifunctional linkers, DBCO-PEG8-DBCO is critical for antibody dimerization (creating bispecifics) or attaching two azide-functionalized drug payloads to a central scaffold.
Hydrogels and Material Science
In tissue engineering, this reagent is used to crosslink azide-functionalized polymers (e.g., Azide-Hyaluronic Acid).
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Benefit: The gelation occurs instantly upon mixing under physiological conditions (pH 7.4, 37°C) without toxic initiators or UV light, making it ideal for cell encapsulation.
PROTACs (Proteolysis Targeting Chimeras)
Used to synthesize "Clickable" PROTACs. Researchers can synthesize the E3 ligase ligand and the Target Protein ligand separately with azide handles, then use DBCO-PEG8-DBCO to screen for the optimal linker length (PEG8) rapidly.
Experimental Protocol: Protein Crosslinking
Objective: Crosslink two Azide-functionalized proteins (Protein-A-N3 and Protein-B-N3) using DBCO-PEG8-DBCO.
Materials
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DBCO-PEG8-DBCO (10 mM stock in anhydrous DMSO).
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Azide-labeled proteins (in PBS, pH 7.4).
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Desalting column (e.g., Zeba Spin or PD-10).
Workflow
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Preparation:
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Calculate the concentration of azide groups on your proteins.
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Thaw DBCO-PEG8-DBCO stock and equilibrate to room temperature.
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-
Reaction Setup:
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Stoichiometry:
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For Dimerization (A-Linker-A): Use 0.5 equivalents of DBCO-PEG8-DBCO relative to the protein (assuming 1 azide/protein).
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For Polymerization/Hydrogels: Use 1:1 molar ratio of DBCO groups to Azide groups.
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-
Solvent: Ensure the final organic solvent (DMSO) concentration is <10% to prevent protein denaturation.
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-
Incubation:
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Mix gently.
-
Incubate at Room Temperature for 2–4 hours or 4°C overnight .
-
Note: The reaction is copper-free; do not add Cu(I) or stabilizing ligands.
-
-
Purification:
-
Remove unreacted linker using a desalting column or dialysis against PBS.
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-
Validation:
-
Analyze via SDS-PAGE (shift in MW) or SEC-HPLC.
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Figure 2: Step-by-step experimental workflow for conjugation using DBCO-PEG8-DBCO.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation | Linker hydrophobicity (despite PEG) or high concentration. | Dissolve linker in DMSO first; add slowly to vortexing aqueous buffer. Ensure <10% DMSO final. |
| Low Conjugation Yield | Hydrolysis of DBCO (rare) or Azide instability. | Use fresh Azide reagents. Ensure DBCO stock is stored anhydrously at -20°C. |
| Aggregation | Over-crosslinking. | Optimize stoichiometry. For 1:1 conjugates, use a large excess of one partner or precise titration. |
Analytical Expectation (HPLC):
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DBCO absorbs strongly at 309 nm .
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Conjugates can be quantified by monitoring the disappearance of the 309 nm peak (as the strained alkyne reacts to form a triazole, the specific absorbance shifts/decreases).
References
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BroadPharm. DBCO-PEG8-DBCO Product Data & Physicochemical Properties. Retrieved from
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AxisPharm. DBCO-PEG8-DBCO Structural Specifications. Retrieved from
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Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[9] "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 126(46), 15046–15047. Link
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BenchChem. Stability and Storage of DBCO Reagents. Retrieved from
Sources
- 1. DBCO-PEG8-DBCO | BroadPharm [broadpharm.com]
- 2. DBCO-PEG8-DBCO | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. DBCO-PEG8-acid | AxisPharm [axispharm.com]
- 9. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
